![molecular formula C10H9ClN2S B1637466 [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-55-1](/img/structure/B1637466.png)
[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
Vue d'ensemble
Description
“[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with a molecular weight of 224.71 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 . This indicates that the compound contains a chlorophenyl group attached to a thiazol group, with a methanamine moiety . Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . Its molecular weight is 224.71 .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds derived from the base structure of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine have been explored for their antimicrobial properties. For example, a study involved the synthesis of formazans from a Mannich base derived from a similar compound as antimicrobial agents, showing moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another study synthesized 1,3,4-oxadiazole bearing Schiff base moiety derivatives and evaluated them for in vitro antibacterial and antifungal activity, showing potency against organisms like Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya et al., 2020).
Antiviral Activity
Research into the antiviral properties of related compounds revealed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Modulation of Receptors
Another avenue of research has been the exploration of these compounds as allosteric modulators of adenosine receptors. A study synthesized and tested a number of 2,3,5-substituted [1,2,4]thiadiazole analogues as potential allosteric modulators, showing varying effects on the binding of agonists and antagonists to adenosine receptor subtypes (van den Nieuwendijk et al., 2004).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of these compounds for various applications. One study dealt with the efficient transfer hydrogenation reactions using quinazoline-based ruthenium complexes derived from a related compound, achieving high yields and conversions (Karabuğa et al., 2015). Another research effort synthesized and characterized new 2-amino-4-(4-chlorophenyl) thiazole derivatives, evaluating their antimicrobial activity against a variety of bacteria and fungi, and also performed a computational study using density functional theory (Kubba & Rahim, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWIUBHRAAEOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



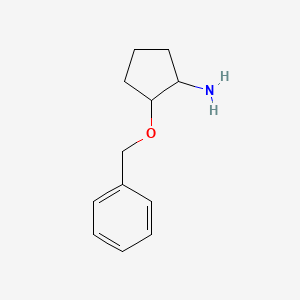
![N-benzyl-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide](/img/structure/B1637392.png)
![Propanoic acid, 2-[4-(4-methylphenoxy)phenoxy]-](/img/structure/B1637394.png)
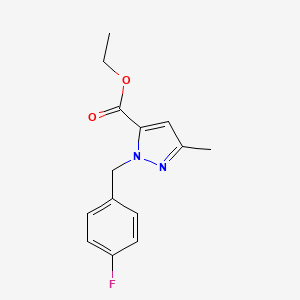
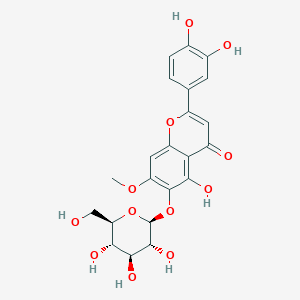
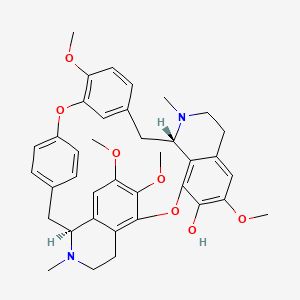
![3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid](/img/structure/B1637410.png)
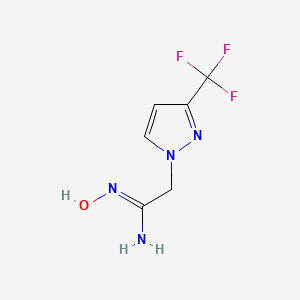
![(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1637418.png)
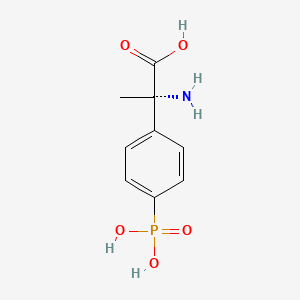
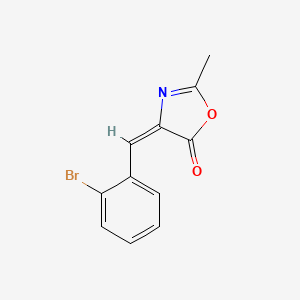


![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)